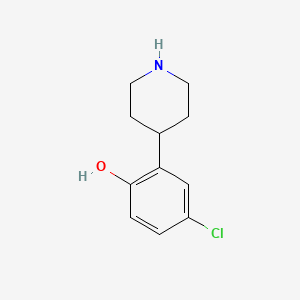

4-Chloro-2-(piperidin-4-YL)phenol

Description

4-Chloro-2-(piperidin-4-yl)phenol is a phenolic compound featuring a chlorine substituent at the para position (C4) and a piperidin-4-yl group at the ortho position (C2) of the aromatic ring.

Properties

Molecular Formula |

C11H14ClNO |

|---|---|

Molecular Weight |

211.69 g/mol |

IUPAC Name |

4-chloro-2-piperidin-4-ylphenol |

InChI |

InChI=1S/C11H14ClNO/c12-9-1-2-11(14)10(7-9)8-3-5-13-6-4-8/h1-2,7-8,13-14H,3-6H2 |

InChI Key |

CVLZSIKXGCKHSG-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C2=C(C=CC(=C2)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(piperidin-4-YL)phenol typically involves the reaction of 4-chlorophenol with piperidine under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by nucleophilic substitution with piperidine . The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(piperidin-4-YL)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The chlorine atom can be reduced to form the corresponding hydroxy compound.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of hydroxy derivatives.

Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-(piperidin-4-YL)phenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(piperidin-4-YL)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with receptors or enzymes. These interactions can modulate biological pathways, leading to various pharmacological effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural differences and physicochemical properties of 4-Chloro-2-(piperidin-4-yl)phenol and its analogs:

Key Observations :

- The piperidin-4-yl group in the target compound introduces a rigid, nitrogen-containing ring, which may improve blood-brain barrier (BBB) penetration compared to hydrophobic substituents like benzyl (chlorophene) .

- Oxadiazole derivatives exhibit strong UV-Vis absorbance (~357 nm) due to extended conjugation, a feature absent in the piperidine analog .

Antimicrobial Activity

- Chlorophene (4-Chloro-2-(phenylmethyl)phenol): Exhibits rapid oxidative degradation by manganese oxides (e.g., MnO₂), yielding coupling products and quinones. Its hydrophobicity enhances adsorption to environmental matrices, prolonging antibacterial effects .

- Benzimidazole Derivatives (e.g., BM1-BM3): DNA-targeting activity with MIC values as low as 8 µg/mL against Gram-positive bacteria, comparable to ciprofloxacin .

Anticancer Activity

- Oxadiazole Analogs (e.g., compound 6h ): Demonstrated potent activity against SNB-19 glioblastoma cells (PGI = 65.12) via tubulin inhibition, with docking scores of −8.030 kcal/mol .

- Quinazoline Derivatives (e.g., substituted 4-chloro-2-(4-piperazin-1-yl)quinazolines): Show anticonvulsant activity, suggesting CNS-targeted mechanisms .

Neuroprotective and Anti-Prion Activity

Biological Activity

4-Chloro-2-(piperidin-4-YL)phenol is an organic compound notable for its diverse biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article explores its biological activity, structure-activity relationships, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₄ClNO, with a molecular weight of approximately 211.69 g/mol. The compound features a phenolic structure with a chlorine substituent at the para position (4-position) and a piperidine ring at the ortho position (2-position) (see Table 1 for structural comparison).

| Compound Name | Structure Description |

|---|---|

| 4-Chloro-2-(piperidin-4-yl)benzamide | Similar structure but features an amide group instead of a phenolic group. |

| 4-Chloro-2-(piperidin-4-yl)aniline | Contains an amine group instead of a phenolic group. |

Research indicates that the biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with biological molecules via the phenolic group. The piperidine ring may interact with various receptors or enzymes, modulating multiple biological pathways. This dual interaction mechanism enhances its potential as a therapeutic agent.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) indicating strong bactericidal action.

Case Study: Antimicrobial Efficacy

A study reported that this compound had MIC values ranging from 15.625 to 62.5 μM against Staphylococcus aureus and Enterococcus faecalis, showcasing its potential as an antibacterial agent in clinical settings .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound also exhibits anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting its potential application in treating inflammatory diseases.

Research Findings:

A recent investigation highlighted that the compound significantly reduced the levels of TNF-alpha and IL-6 in cell cultures, indicating its role in modulating inflammatory responses .

Structure-Activity Relationship (SAR)

The unique combination of the phenolic group and piperidine ring allows for distinct chemical reactivity and biological interactions. Variations in substituents on the piperidine or phenolic moieties can significantly influence biological activity.

Table: Structure-Activity Relationships

| Substituent | Biological Activity | Notes |

|---|---|---|

| Chlorine at para | Enhanced antimicrobial activity | Critical for receptor interaction |

| Hydroxyl group | Increased anti-inflammatory properties | Promotes hydrogen bonding |

| Piperidine modifications | Varied effects on receptor binding | Alters pharmacokinetics |

Synthesis

The synthesis of this compound typically involves several steps, including chlorination of phenolic precursors followed by piperidine ring formation. In industrial settings, continuous flow reactors are often employed to enhance yield and consistency.

Q & A

Q. What are the key synthetic strategies for preparing 4-Chloro-2-(piperidin-4-YL)phenol, and how are intermediates monitored?

The synthesis typically involves multi-step reactions, starting with condensation of substituted aromatic precursors with piperidine derivatives. For example, a related compound, 4-Chloro-2-[(R)-1-aminomethyl]phenol, was synthesized via reductive amination using NaBH₄ in THF/ethanol, followed by purification via thin-layer chromatography (TLC) . Key intermediates are monitored using TLC (silica gel, chloroform eluent) and characterized via ¹H/¹³C NMR spectroscopy to confirm functional group transformations .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : Assigns protons (e.g., aromatic Cl-substituted regions) and piperidine ring conformations.

- HPLC : Quantifies purity (>95% for biological assays) using reverse-phase C18 columns and acetonitrile/water gradients .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .

Q. How can researchers assess the compound’s stability under experimental conditions?

Stability studies involve:

- Thermogravimetric Analysis (TGA) : Evaluates decomposition temperatures.

- pH-Dependent Solubility Tests : Measures solubility in buffers (pH 1–12) to optimize reaction or storage conditions .

- Light Sensitivity : UV-Vis spectroscopy tracks photodegradation in solutions exposed to light .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in asymmetric catalysis?

The piperidine ring’s chair conformation and Cl substituent’s electron-withdrawing effects can modulate nucleophilic attack sites. For example, intramolecular O–H⋯N hydrogen bonding stabilizes intermediates, as observed in crystallography studies of analogous compounds . Computational modeling (DFT) predicts regioselectivity in cross-coupling reactions .

Q. What methodologies resolve contradictions in biological activity data for this compound?

- Dose-Response Curves : IC₅₀ values in enzyme inhibition assays (e.g., acetylcholinesterase) should be validated across ≥3 independent replicates .

- Metabolite Profiling : LC-MS identifies degradation products that may interfere with activity .

- Structural Analog Comparison : Compare with derivatives like 4-(benzylamino)piperidines to isolate pharmacophore contributions .

Q. How can crystallography elucidate conformational dynamics of this compound?

Single-crystal X-ray diffraction (e.g., Oxford Diffraction systems) reveals:

Q. What experimental designs optimize yield in multi-step syntheses of this compound?

- DoE (Design of Experiments) : Vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (Pd/C vs. Raney Ni) to identify optimal conditions .

- In Situ Monitoring : ReactIR tracks intermediate formation in real time, reducing side-product formation .

Methodological Challenges and Solutions

Q. How to address low yields in reductive amination steps during synthesis?

Q. What strategies mitigate batch-to-batch variability in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.